molecular formula C10H5IN2 B13652504 3-Iodoquinoline-2-carbonitrile

3-Iodoquinoline-2-carbonitrile

Cat. No.: B13652504
M. Wt: 280.06 g/mol
InChI Key: PWTNGUGZKLURTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodoquinoline-2-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocycles known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of an iodine atom at the 3-position and a cyano group at the 2-position makes this compound a unique and valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoquinoline-2-carbonitrile can be achieved through several methods. One common approach involves the nucleophilic addition of terminal alkynes to 2-aminobenzophenones, followed by intramolecular regioselective iodocyclization (6-endo dig) to furnish 2,4-disubstituted, 3-iodoquinolines in high yields . This method is efficient and provides high yields without the need for column chromatography.

Industrial Production Methods: Industrial production methods for this compound often involve the use of green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts are employed to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Iodoquinoline-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be replaced with other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form quinoline derivatives.

    Cyclization Reactions: The cyano group at the 2-position can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3-Iodoquinoline-2-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to the modulation of cellular processes. For example, quinoline derivatives have been shown to exhibit antiproliferative properties by inducing apoptosis through the activation of caspases and the release of reactive nitrogen species .

Comparison with Similar Compounds

Uniqueness: 3-Iodoquinoline-2-carbonitrile is unique due to the presence of both an iodine atom and a cyano group, which provide distinct reactivity and functionalization opportunities. This makes it a valuable compound for the synthesis of diverse quinoline derivatives and for exploring new chemical and biological applications .

Properties

Molecular Formula

C10H5IN2

Molecular Weight

280.06 g/mol

IUPAC Name

3-iodoquinoline-2-carbonitrile

InChI

InChI=1S/C10H5IN2/c11-8-5-7-3-1-2-4-9(7)13-10(8)6-12/h1-5H

InChI Key

PWTNGUGZKLURTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C#N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.